(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Description
(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C21H28N2O2S2 and its molecular weight is 404.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets in the body to exert their effects . For instance, some thiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed in the body. Their specific gravity and boiling point may also influence their distribution and metabolism.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S2/c24-19(21(8-13-25-14-9-21)18-4-2-1-3-5-18)23-11-6-17(7-12-23)16-27-20-22-10-15-26-20/h1-5,17H,6-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYODJXYTAUVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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